- Reduced Phenalenyl in Catalytic Dehalogenative Deuteration and Hydrodehalogenation of Aryl Halides, Journal of Organic Chemistry, 2021, 86(10), 7242-7255

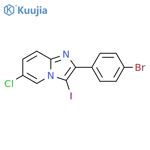

Cas no 96464-10-7 (2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine)

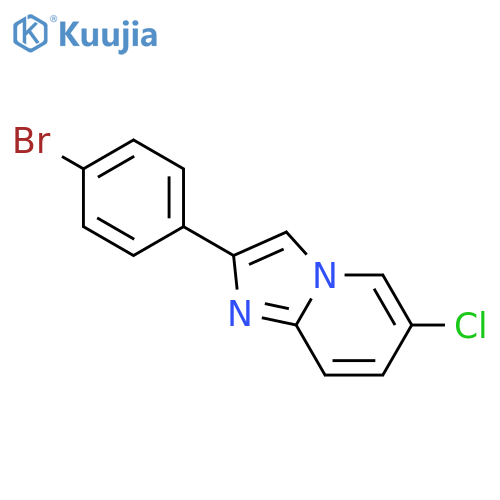

96464-10-7 structure

商品名:2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine

CAS番号:96464-10-7

MF:C13H8BrClN2

メガワット:307.573020935059

MDL:MFCD00444818

CID:1028971

PubChem ID:398280

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine 化学的及び物理的性質

名前と識別子

-

- 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

- 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (ACI)

- Imidazo[1,2-a]pyridine, 2-(p-bromophenyl)-6-chloro- (6CI)

- NCGC00307427-01

- STK893868

- AG-996/31204037

- CS-0165891

- EN300-1221159

- HMS590F11

- 3P-096

- F1018-0635

- Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro-

- DTXSID60327962

- AB00127315-04

- AI-204/31691042

- AKOS001476856

- BBL021162

- ChemDiv1_001177

- 96464-10-7

- SR-01000410961

- MFCD00444818

- E82050

- NSC-707994

- SR-01000410961-1

- EU-0069347

- NSC707994

- 2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine

-

- MDL: MFCD00444818

- インチ: 1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H

- InChIKey: AYRHYFIXKCKMIK-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN2C(=NC(C3C=CC(Br)=CC=3)=C2)C=C1

計算された属性

- せいみつぶんしりょう: 305.95594g/mol

- どういたいしつりょう: 305.95594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 17.3Ų

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1221159-0.05g |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |

96464-10-7 | 0.05g |

$76.0 | 2023-08-31 | ||

| Enamine | EN300-1221159-10.0g |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |

96464-10-7 | 10.0g |

$1778.0 | 2023-07-10 | ||

| Life Chemicals | F1018-0635-1g |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |

96464-10-7 | 95%+ | 1g |

$387.0 | 2023-09-07 | |

| Enamine | EN300-1221159-0.5g |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |

96464-10-7 | 0.5g |

$310.0 | 2023-08-31 | ||

| Enamine | EN300-1221159-2.5g |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |

96464-10-7 | 2.5g |

$810.0 | 2023-08-31 | ||

| Life Chemicals | F1018-0635-0.25g |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |

96464-10-7 | 95%+ | 0.25g |

$348.0 | 2023-09-07 | |

| Alichem | A029182496-1g |

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |

96464-10-7 | 95% | 1g |

$501.60 | 2023-08-31 | |

| Chemenu | CM151267-1g |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |

96464-10-7 | 95% | 1g |

$*** | 2023-05-04 | |

| Life Chemicals | F1018-0635-10g |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |

96464-10-7 | 95%+ | 10g |

$1625.0 | 2023-09-07 | |

| A2B Chem LLC | AI65292-250mg |

Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro- |

96464-10-7 | 97% | 250mg |

$64.00 | 2023-12-29 |

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: Potassium , 9-(Methylamino)-1H-phenalen-1-one Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; 24 h, 25 - 30 °C

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Catalysts: Magnesium oxide Solvents: Water ; 2.5 h, rt

リファレンス

- A simple and efficient synthesis of imidazolo[1,2-a]pyridines using MgO in aqueous medium, Arabian Journal of Chemistry, 2016, 9,

Synthetic Routes 3

はんのうじょうけん

1.1 Solvents: Acetone

1.2 Catalysts: Hydrogen bromide Solvents: Methanol

1.2 Catalysts: Hydrogen bromide Solvents: Methanol

リファレンス

- Preparation of 2-aryl- and 2-(aryloxymethyl)imidazo[1,2-a]pyridines and related compounds, Journal of Heterocyclic Chemistry, 1988, 25(1), 129-37

Synthetic Routes 4

はんのうじょうけん

1.1 Solvents: Ethanol ; 6 h, reflux

リファレンス

- Synthesis and antimicrobial activity of novel imidazo[1,2-a]pyridinopyrimidine-2,4,6(1H,3H,5H)-triones and thioxopyrimidine-4,6(1H,5H)diones, Research on Chemical Intermediates, 2016, 42(3), 1989-1998

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 3 - 4 h, 80 °C

リファレンス

- Metal-Free, H2O2-Mediated, Regioselective Direct C-3 Hydroxylation of Imidazo[1,2-a]pyridines via C(sp2)-H Bond Functionalization, ChemistrySelect, 2020, 5(29), 9235-9239

Synthetic Routes 6

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 3 - 4 h, 80 °C

リファレンス

- Lewis Acid/Oxidant as Rapid Regioselective Halogenating Reagent System for Direct Halogenation of Fused Bi-/Tri-cyclic Hetero-Aromatic Congeners viaC(sp2) -H bond Functionalization, Asian Journal of Organic Chemistry, 2021, 10(7), 1726-1741

Synthetic Routes 7

はんのうじょうけん

1.1 Catalysts: Iodine Solvents: Ethanol ; 3 h

リファレンス

- A simple and efficient route to 2-arylimidazo[1,2-a]pyridines and zolimidine using automated grindstone chemistry, Journal of Heterocyclic Chemistry, 2020, 57(11), 4099-4107

Synthetic Routes 8

はんのうじょうけん

1.1 overnight, 60 °C

リファレンス

- Mild Homologation of Esters through Continuous Flow Chloroacetate Claisen Reactions, Angewandte Chemie, 2018, 57(52), 17249-17253

Synthetic Routes 9

はんのうじょうけん

1.1 Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 1 - 2 h, rt

リファレンス

- Ionic liquid promoted synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives and their antibacterial screening, International Journal of Pharmacy and Pharmaceutical Sciences, 2014, 6(6), 553-557

Synthetic Routes 10

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Sodium dodecyl sulfate , Iodine Solvents: Water ; 12 h, 40 °C

リファレンス

- Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an "On-Water" Platform, ACS Omega, 2020, 5(22), 13333-13343

Synthetic Routes 11

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 1 - 2 h, 70 °C

リファレンス

- Mn-Mediated Direct Regioselective C-H Trifluoromethylation of Imidazopyridines and Quinoxalines, Journal of Organic Chemistry, 2023, 88(15), 10599-10608

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Raw materials

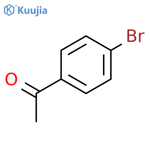

- 4’-Bromoacetophenone

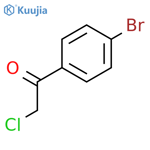

- 2-Chloro-4'-bromoacetophenone

- 2-(4-Bromophenyl)-6-chloro-3-iodoimidazo[1,2-a]pyridine

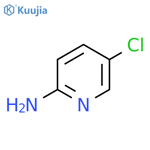

- 2-Amino-5-chloropyridine

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preparation Products

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine 関連文献

-

1. Cu–Mn spinel oxide catalyzed synthesis of imidazo[1,2-a]pyridines through domino three-component coupling and 5-exo-dig cyclization in waterJaideep B. Bharate,Santosh K. Guru,Shreyans K. Jain,Samdarshi Meena,Parvinder Pal Singh,Shashi Bhushan,Baldev Singh,Sandip B. Bharate,Ram A. Vishwakarma RSC Adv. 2013 3 20869

96464-10-7 (2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine) 関連製品

- 391867-27-9(ethyl 2-(5-nitro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate)

- 11096-26-7(Losartan potassium)

- 1805089-03-5(6-Amino-4-(aminomethyl)-3-bromo-2-(difluoromethyl)pyridine)

- 1225058-19-4(2-aminoindolizine-1-carboxylic acid)

- 2137836-29-2(3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl fluoride)

- 1466620-51-8(4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one)

- 477762-32-6(1-METHYL-N'-(4-METHYLBENZOYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE)

- 1020252-22-5(<br>2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)benzenecarbonitr ile)

- 57626-37-6(Ethyl 6-methylimidazo2,1-bthiazole-5-carboxylate)

- 886779-77-7(tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量